3-(3-Methoxybenzyl)-2,5-piperazinedione

Description

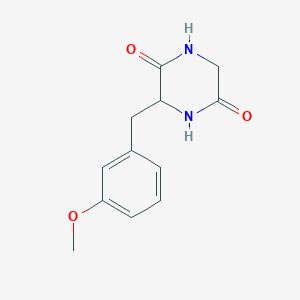

3-(3-Methoxybenzyl)-2,5-piperazinedione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5. The compound features a 3-methoxybenzyl substituent at position 3 of the ring. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol (calculated from core structure and substituent contributions). The IUPAC name is 3-[(3-methoxyphenyl)methyl]piperazine-2,5-dione.

DKPs are cyclic dipeptides with diverse biological activities, influenced by substituent type and position.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O3/c1-17-9-4-2-3-8(5-9)6-10-12(16)13-7-11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |

InChI Key |

ZAVQZWAGCSZVJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2C(=O)NCC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Benzyl-2,5-piperazinedione (C₁₁H₁₂N₂O₂; MW 204.23)

3-(4-Hydroxybenzyl)-2,5-piperazinedione (C₁₁H₁₂N₂O₃; MW 220.23)

- Structure : 4-Hydroxybenzyl substituent introduces polarity.

- Bioactivity : Found in ACE-inhibitory thiodiketopiperazines (e.g., geospallins).

- Source : Marine fungus Geosmithia pallida FS140.

Both substituents modulate electronic properties, but bioactivity data for the methoxy variant remains unexplored in the provided evidence.

Alkyl-Substituted Derivatives

3-Isopropyl-2,5-piperazinedione (C₇H₁₂N₂O₂; MW 156.18)

3-(2-Methylpropyl)-2,5-piperazinedione (C₈H₁₄N₂O₂; MW 170.21)

- Structure : Isobutyl substituent.

- Bioactivity: No specific data reported; isolated from marine fungi.

Comparison: Alkyl substituents confer hydrophobicity, enhancing interaction with lipid membranes.

Thiodiketopiperazines (TDKPs)

Geospallin A (C₁₈H₂₀N₂O₃S; MW 344.43)

- Structure : Sulfur atom replaces one ketone oxygen; tertiary hydroxyl and S-methyl groups.

- Bioactivity : Potent ACE inhibitor (IC₅₀ ~1.2 μM).

- Source : Deep-sea fungus Geosmithia pallida.

Comparison : TDKPs exhibit distinct bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity. The target compound lacks sulfur, suggesting divergent mechanistic pathways.

Cyclic Dipeptides with Dual Substituents

3-[(4-Hydroxyphenyl)methyl]-6-(phenylmethyl)-2,5-piperazinedione (C₁₈H₁₆N₂O₃; MW 308.33)

- Structure : Dual benzyl and 4-hydroxybenzyl groups at positions 3 and 6.

- Bioactivity: Not explicitly reported; structural complexity may enhance target selectivity.

- Source: Marine actinomycetes.

Miscellaneous Derivatives

3-Benzylidene-6-(4-methoxybenzylidene)-2,5-piperazinedione

- Structure : Benzylidene and methoxybenzylidene groups forming conjugated double bonds.

- Bioactivity: Unknown.

- Source : Synthetic or microbial origin.

Comparison : The benzylidene groups introduce planar rigidity, contrasting with the flexible methoxybenzyl group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.